Cas no 86520-63-0 (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate)

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate structure
86520-63-0 structure
Product Name:2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
CAS-Nr.:86520-63-0
MF:C16H20Cl3NO10
MW:492.689702987671
MDL:MFCD07369652
CID:991709
PubChem ID:125307165
Update Time:2024-10-26

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-Trichloroacetimidate
    • .alpha.-D-Galactopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
    • 2,3,4,6-Tetra-O-acet
    • (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • -<small>D<
    • 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
    • A-D-Galactopyranose,2,3,4,6-Tetraacetate 1-(2,2,2-Trichloroethanimidate)
    • O-(2,3,4,6-O-Tetraacetyl-α-D-galactoside)Trichloroacetamide ester
    • 2,3,4,6-Tetra-O-acetyl-
    • A-D-galactopyranosyl Trichloroacetimidate
    • DTXSID00454862
    • 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
    • CS-0168539
    • AKOS025295848
    • T73013
    • BS-46667
    • [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
    • [(2R,3S,4S,5R,6R)-3,4,5-TRIS(ACETYLOXY)-6-[(2,2,2-TRICHLOROETHANIMIDOYL)OXY]OXAN-2-YL]METHYL ACETATE
    • 2,3,4,6-Tetra-O-acetyl-?-D-galactopyranosyl Trichloroacetimidate
    • 86520-63-0
    • SCHEMBL414930
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate?
    • (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate
    • 2,3,4,6-tetra-o-acetyl-alpha-d-galactopyranosyl trichloroacetimidate
    • MDL: MFCD07369652
    • Inchi: 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
    • InChI-Schlüssel: IBUZGVQIKARDAF-MBJXGIAVSA-N
    • Lächelt: O([C@H]1[C@@H](OC(=O)C)[C@@H](COC(=O)C)O[C@H](OC(=N)C(Cl)(Cl)Cl)[C@@H]1OC(=O)C)C(=O)C

Berechnete Eigenschaften

  • Genaue Masse: 491.01500
  • Monoisotopenmasse: 491.015279g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 695
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 148Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 120.0 to 124.0 deg-C
  • PSA: 147.51000
  • LogP: 1.53330

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Sicherheitsinformationen

  • Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
  • Lagerzustand:<0°C

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2295-5G
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 >95.0%(HPLC)
5g
¥990.00 2024-04-15
abcr
AB261830-1 g
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-trichloroacetimidate, 93%; .
86520-63-0 93%
1 g
€184.40 2023-07-20
abcr
AB261830-5 g
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-trichloroacetimidate, 93%; .
86520-63-0 93%
5 g
€553.00 2023-07-20
Chemenu
CM481761-5g
.alpha.-D-Galactopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
86520-63-0 95%+
5g
$*** 2023-03-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2295-1G
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 >95.0%(HPLC)
1g
¥290.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867150-200mg
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 ≥95%
200mg
¥347.40 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867150-1g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 ≥95%
1g
¥840.60 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2295-1g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
86520-63-0 93.0%(LC)
1g
¥1530.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2295-5g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
86520-63-0 93.0%(LC)
5g
¥5270.0 2022-06-10
Biosynth
MT05377-250 mg
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
86520-63-0
250MG
$76.23 2023-01-03

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  rt
Referenz
Monosaccharide Analogues of Anticancer Peptide R-Lycosin-I: Role of Monosaccharide Conjugation in Complexation and the Potential of Lung Cancer Targeting and Therapy
Zhang, Peng; et al, Journal of Medicinal Chemistry, 2019, 62(17), 7857-7873

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 2 h, rt
Referenz
Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing
Durantie, Estelle; et al, Chemistry - A European Journal, 2012, 18(26), 8208-8215

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, 50 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  1 h, 0 °C
Referenz
Preparation of linear oligosaccharides by a simple mono-protective chemo-enzymatic approach
Filice, Marco; et al, Tetrahedron, 2008, 64(39), 9286-9292

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, rt
Referenz
Chemoenzymatic Synthesis of a Glycolipid Library and Elucidation of the Antigenic Epitope for Construction of a Vaccine Against Lyme Disease
Stuebs, Gunthard; et al, Chemistry - A European Journal, 2010, 16(11), 3536-3544

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: Diethyl ether ,  Ethanol ,  Hexane
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane
Referenz
Lipase-assisted synthesis of β-Gal-(1→3)-GalNAc
Hsiao, Kwo Feng; et al, Synlett, 1996, (10), 966-968

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine, acetate (1:1) Solvents: Dimethylformamide ,  Dichloromethane ;  60 °C; 60 min, 0 °C
Referenz
Synthesis and Enzyme-Specific Activation of Carbohydrate-Geldanamycin Conjugates with Potent Anticancer Activity
Cheng, Hao; et al, Journal of Medicinal Chemistry, 2005, 48(2), 645-652

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Carbonic acid, compd. with N,N-dimethylmethanamine (1:2) (polymer supported) Solvents: Dichloromethane ;  3.5 h, rt
Referenz
A study of polymer-supported bases for the solution phase synthesis of glycosyl trichloroacetimidates
Chiara, Jose Luis; et al, Tetrahedron Letters, 2005, 46(14), 2445-2448

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
Referenz
SnCl4- and TiCl4-Catalyzed Anomerization of Acylated O- and S-Glycosides: Analysis of Factors That Lead to Higher α:β Anomer Ratios and Reaction Rates
Pilgrim, Wayne; et al, Journal of Organic Chemistry, 2010, 75(20), 6747-6755

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N,N-Dimethyl-1,3-propanediamine Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  45 min, rt
Referenz
3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry
Andersen, Sofie Meng; et al, Organic Letters, 2015, 17(4), 944-947

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Dichloromethane ;  1 h, 0 - 5 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 - 5 °C; 3 h, rt
Referenz
Photocontrollable Intermittent Release of Doxorubicin Hydrochloride from Liposomes Embedded by Azobenzene-Contained Glycolipid
Liu, Danyang; et al, Langmuir, 2017, 33(4), 1004-1012

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 1 h, rt
Referenz
Carbohydrate Microarrays by Microcontact Printing
Wendeln, Christian; et al, Langmuir, 2010, 26(7), 4933-4940

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Raw materials

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Preparation Products

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